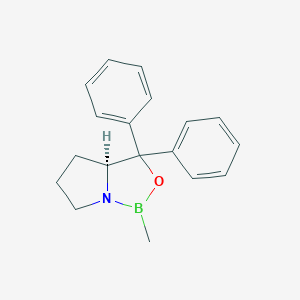

(S)-2-Methyl-CBS-oxazaborolidine

Vue d'ensemble

Description

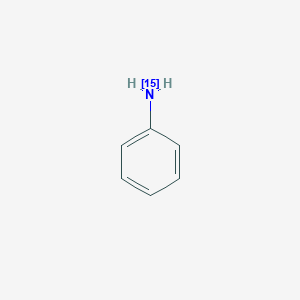

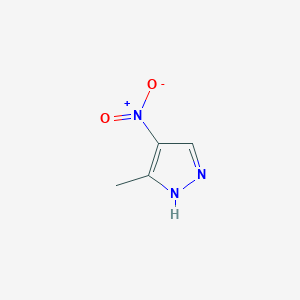

(S)-2-Methyl-CBS-oxazaborolidine (also known as (S)-Methyl-CBS-oxazaborolidine, (S)-Methyl-CBS-Boronic Acid, or (S)-Methyl-CBS-oxazaborolidine) is a boron-containing organic compound that has become increasingly important in the fields of synthetic organic chemistry and biochemistry. It is used as a catalyst in the synthesis of organic compounds, as well as in the study of organic and biochemical reactions. This compound plays an important role in the synthesis of chiral compounds, which are essential to the production of pharmaceuticals, agrochemicals, and other products. In addition, (S)-Methyl-CBS-oxazaborolidine has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry and medicine.

Applications De Recherche Scientifique

Stable and Easily Prepared Catalyst for Enantioselective Reduction of Ketones : A modified version of (S)-2-Methyl-CBS-oxazaborolidine, identified as B-methylated oxazaborolidine 2, is noted for its improved practicality due to its stability and ease of preparation. It is used in multistep syntheses to produce chiral alcohols with high enantioselectivity and yields. This form of the catalyst is less sensitive to air and moisture compared to its predecessors, making it more convenient for practical applications (Corey et al., 1987).

In Situ Generation of Oxazaborolidine Catalysts : Oxazaborolidine catalysts are traditionally prepared prior to the reduction process, but the in situ generation of these catalysts from chiral lactam alcohols has been found to be more reliable and practical. This method is applicable to a wide variety of ketones and offers a predictable absolute stereochemistry and high enantioselectivity, addressing the issue of catalyst aging and loss of reproducibility (Kawanami & Yanagita, 2018).

Enantioselective Borane Reduction Catalyzed by Tricyclic Oxazaborolidines : Novel tricyclic oxazaborolidines have been synthesized and used in the asymmetric borane reduction of ketones. These catalysts, especially the B-alkoxy bridged derivatives, have demonstrated excellent enantioselectivities comparable to the standard CBS catalyst and have expanded the scope of substrates amenable to such reductions (Kaldun et al., 2016).

Quantum Mechanical Study on Stereoselectivity : A quantum mechanical study has been conducted on the stereoselectivity of oxazaborolidine-catalyzed reductions, aiming to elucidate the origins of enantioselectivity in such reactions. This research provides deeper insight into the reaction mechanism and factors influencing the high selectivity observed with these catalysts (Alagona et al., 2003).

Synthesis of Optically Active Compounds : The synthesis of optically active compounds, particularly 2-amino-1-arylethanols, has been performed using this compound. These compounds are critical in the production of chiral drugs, such as α- or β-adrenergic blockers and agonists, highlighting the pharmaceutical applications of this catalyst (Cho & Shin, 2004).

Fluorous CBS Methodology for Asymmetric Reduction : A fluorous variant of the CBS methodology has been developed, which allows for the efficient and enantioselective reduction of ketones and easy recovery and recycling of the catalyst. This advancement improves the sustainability and practicality of using this compound in various synthetic processes (Dalicsek et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370458 | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112022-81-8 | |

| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-2-Methyl-CBS-oxazaborolidine contribute to stereoselective synthesis, particularly in the context of the provided research papers?

A1: this compound acts as a chiral catalyst in the presence of borane, facilitating the enantioselective reduction of ketones. This means it guides the reaction to preferentially form one enantiomer over the other.

- Example 1: In the synthesis of (2R,3R,4R)-2-acetamido-3,4-dihydroxypiperidine ("XylNAc-isofagomine") [], this compound enables a crucial enantioselective reduction step, ultimately influencing the final stereochemistry of the target molecule.

- Example 2: The synthesis of threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-1-ol [] highlights the catalyst's selectivity. Even though the reaction favors the erythro enantiomer inherently, using this compound with BH3 shifts the ratio towards a 10:90 erythro:threo mixture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)